Hsp90-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

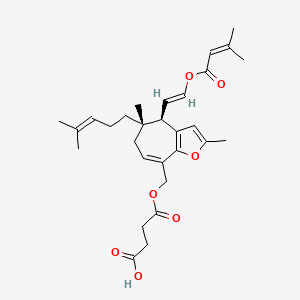

C29H38O7 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

4-[[(4R,5S)-2,5-dimethyl-4-[(E)-2-(3-methylbut-2-enoyloxy)ethenyl]-5-(4-methylpent-3-enyl)-4,6-dihydrocyclohepta[b]furan-8-yl]methoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1 |

InChI Key |

RFOZWSQGWRHUBD-WCJYFFLOSA-N |

Isomeric SMILES |

CC1=CC2=C(O1)C(=CC[C@]([C@H]2/C=C/OC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |

Canonical SMILES |

CC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hsp90-IN-19: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the folding, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in diseases such as cancer, neurodegenerative disorders, and viral infections. Consequently, Hsp90 has emerged as a promising therapeutic target. Hsp90-IN-19 is a novel inhibitor of Hsp90, identified as a vibsanin C derivative, that has demonstrated potent inhibitory activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, effects on cancer cell proliferation, and the downstream consequences of Hsp90 inhibition. Detailed experimental protocols and visual representations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction to Hsp90 and its Inhibition

The 90-kDa heat shock protein (Hsp90) is an ATP-dependent molecular chaperone that is essential for the conformational maturation and stability of numerous client proteins. These client proteins include transcription factors, steroid hormone receptors, and a large number of protein kinases involved in signal transduction pathways that regulate cell proliferation, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and plays a crucial role in stabilizing oncoproteins, thereby promoting tumor growth and survival.

Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. This disruption of multiple oncogenic signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy. This compound is a recently developed small molecule inhibitor belonging to a new class of vibsanin C derivatives.

This compound: Biochemical and Cellular Activity

This compound has been identified as a potent inhibitor of Hsp90. The primary quantitative data available for this compound and its analogs are summarized below.

Data Presentation

Table 1: In Vitro Hsp90 Inhibitory Activity

| Compound | Hsp90 IC50 (μM) | Source |

| This compound (Compound 31) | 0.27 | [1] |

| Compound 29 | 0.39 | [1] |

IC50 values represent the concentration of the inhibitor required to reduce Hsp90 activity by 50%.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Acute Promyelocytic Leukemia | 16.95 |

| MCF-7 | Breast Adenocarcinoma | >40 |

| SW480 | Colon Adenocarcinoma | >40 |

| A549 | Lung Carcinoma | >40 |

| SMMC-7721 | Hepatocellular Carcinoma | >40 |

IC50 values were determined after 48 hours of treatment.

Mechanism of Action

The primary mechanism of action of Hsp90 inhibitors, including this compound, is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

Disruption of the Hsp90 Chaperone Cycle

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein activation.

Downstream Signaling Effects

By promoting the degradation of key signaling proteins, this compound can impact multiple oncogenic pathways. While specific client protein degradation data for this compound is not yet published, the known client proteins of Hsp90 suggest that pathways such as PI3K/Akt/mTOR and Raf/MEK/ERK are likely affected. A related vibsanin C derivative (compound 29) has been shown to induce apoptosis in HL-60 cells through a mitochondrial-mediated pathway, suggesting a similar mechanism for this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize Hsp90 inhibitors like this compound.

Hsp90 ATPase Activity Assay (Generic Protocol)

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90.

-

Reagents: Recombinant human Hsp90α, ATP, Malachite Green Phosphate Assay Kit, test compound (this compound).

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Add recombinant Hsp90α to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent according to the manufacturer's instructions.

-

Calculate IC50 values from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cells.

-

Materials: Human cancer cell lines (e.g., HL-60), cell culture medium, 96-well plates, this compound, MTT reagent, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Western Blot Analysis for Client Protein Degradation

This method is used to visualize the degradation of Hsp90 client proteins following inhibitor treatment.

-

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

-

Procedure:

-

Treat HL-60 cells with this compound for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

This compound is a potent Hsp90 inhibitor with demonstrated anti-proliferative activity in leukemia cells. Its mechanism of action is consistent with other Hsp90 inhibitors, involving the disruption of the Hsp90 chaperone cycle and subsequent degradation of client proteins, leading to the inhibition of oncogenic signaling pathways and induction of apoptosis. Further research is warranted to fully elucidate the specific client protein profile of this compound and to evaluate its efficacy in in vivo models. The development of this and other vibsanin C-based Hsp90 inhibitors represents a promising avenue for the development of novel therapeutics for cancer and other Hsp90-dependent diseases.

References

Hsp90-IN-19: A Technical Guide to its Binding Affinity with Hsp90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are integral components of signaling pathways that drive cell growth, proliferation, and survival. In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it a prime target for cancer therapy. Hsp90-IN-19 is a potent inhibitor of Hsp90, and understanding its binding affinity and mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity of this compound to Hsp90, including quantitative data, detailed experimental protocols, and its effects on key signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the concentration of the inhibitor required to achieve a therapeutic effect. For this compound, the following quantitative data has been reported:

| Parameter | Value | Assay | Reference |

| IC50 | 0.27 µM | Hsp90 Inhibition Assay | [1] |

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to determine the binding affinity of inhibitors to Hsp90. While specific protocols for this compound are not publicly detailed, this section outlines the general methodologies for key assays that are broadly applicable.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of Hsp90 inhibitors.[2][3]

Principle: This assay measures the disruption of the interaction between two binding partners, one labeled with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore. When an inhibitor binds to Hsp90, it displaces a fluorescently labeled ligand, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl).

-

Dilute Tb-labeled Hsp90 (donor) and a fluorescently labeled Hsp90 ligand (e.g., a dye-labeled geldanamycin analog, acceptor) in Assay Buffer to the desired concentrations.[3]

-

Prepare a serial dilution of this compound.

-

-

Assay Plate Setup:

-

In a 384-well plate, add the diluted Tb-labeled Hsp90 and the fluorescently labeled ligand to each well.[4]

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[3]

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).[4]

-

The ratio of the acceptor to donor fluorescence is calculated to determine the degree of inhibition.

-

Workflow for TR-FRET Assay:

Figure 1. A generalized workflow for a TR-FRET based Hsp90 binding assay.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is another homogeneous assay technique widely used to study molecular interactions in solution.[5][6]

Principle: This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. When a small fluorescently labeled Hsp90 ligand is bound by the much larger Hsp90 protein, its rotation slows, and the polarization of its emitted light increases. A competitive inhibitor like this compound will displace the fluorescent ligand, causing a decrease in polarization.

General Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl).

-

Prepare a solution of purified Hsp90 protein.

-

Prepare a solution of a fluorescently labeled Hsp90 probe (e.g., BODIPY-labeled geldanamycin).[5]

-

Prepare a serial dilution of this compound.

-

-

Assay Procedure:

-

In a black microplate, add the Hsp90 protein and the fluorescent probe to each well.[7]

-

Add the serially diluted this compound or vehicle control.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to reach equilibrium.

-

-

Data Measurement:

-

Measure the fluorescence polarization using a suitable plate reader.[7]

-

The decrease in polarization is proportional to the concentration of the inhibitor.

-

Workflow for Fluorescence Polarization Assay:

Figure 2. A generalized workflow for a Fluorescence Polarization based Hsp90 binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[8][9]

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the protein (macromolecule) in the sample cell of a calorimeter. The heat change upon binding is measured and used to determine the thermodynamic profile of the interaction.

General Protocol:

-

Sample Preparation:

-

Dialyze both the purified Hsp90 protein and this compound extensively against the same buffer to minimize heats of dilution.[8]

-

Degas the solutions to prevent air bubbles.

-

Accurately determine the concentrations of both protein and inhibitor.

-

-

ITC Experiment:

-

Load the Hsp90 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform the titration, injecting small aliquots of the inhibitor into the protein solution.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.

-

Workflow for Isothermal Titration Calorimetry:

Figure 3. A generalized workflow for an Isothermal Titration Calorimetry experiment.

Modulation of Hsp90-Dependent Signaling Pathways

Inhibition of Hsp90 by compounds like this compound disrupts the chaperone's function, leading to the degradation of its client proteins and the subsequent downregulation of multiple oncogenic signaling pathways.

Effect on Client Proteins

Hsp90 inhibitors cause the misfolding and subsequent degradation of a wide range of client proteins via the ubiquitin-proteasome pathway.[10] This can be assessed by Western blot analysis.

General Western Blot Protocol for Client Protein Degradation:

-

Cell Treatment: Treat cancer cell lines with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., GAPDH or β-actin).[2][10]

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Impact on PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are two major signaling cascades that are frequently dysregulated in cancer and are critically dependent on Hsp90 for the stability of key components.

PI3K/Akt Pathway: Hsp90 is essential for the stability and function of Akt, a central kinase in this pro-survival pathway. Inhibition of Hsp90 leads to the dephosphorylation and subsequent degradation of Akt.[11][12]

MAPK/ERK Pathway: Key kinases in this pathway, such as Raf, are Hsp90 client proteins. Hsp90 inhibition leads to the degradation of Raf, thereby blocking downstream signaling to MEK and ERK.[13]

Analysis of Pathway Modulation by Western Blot: The effect of this compound on these pathways can be investigated by examining the phosphorylation status and total protein levels of key signaling molecules using Western blotting, following a similar protocol as described for client protein degradation. Specific antibodies for both the phosphorylated (active) and total forms of proteins like Akt, ERK, and their upstream regulators would be utilized.[12][13]

Signaling Pathway Diagram:

Figure 4. This compound inhibits Hsp90, leading to the destabilization of client proteins like Akt and Raf and the subsequent downregulation of the PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion

This compound is a potent inhibitor of Hsp90 with a demonstrated IC50 in the sub-micromolar range. While further detailed binding kinetics and thermodynamic data would provide a more complete picture of its interaction with Hsp90, the available information, combined with the general understanding of Hsp90 inhibitor action, strongly supports its potential as a therapeutic agent. By disrupting the Hsp90 chaperone machinery, this compound leads to the degradation of key oncoproteins and the inhibition of critical cancer-driving signaling pathways. The experimental protocols and workflows provided in this guide offer a robust framework for the further characterization of this compound and other novel Hsp90 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unraveling the Downstream Signaling Effects of Hsp90 Inhibition: A Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the intricate cellular consequences of targeting Heat Shock Protein 90 (Hsp90).

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a vast and diverse group of "client" proteins, many of which are critical nodes in signal transduction pathways that govern cell growth, proliferation, survival, and differentiation. The overactivation or overexpression of Hsp90 is a hallmark of numerous diseases, most notably cancer, making it a compelling therapeutic target.

This technical guide provides an in-depth exploration of the downstream signaling effects of Hsp90 inhibition. While the specific inhibitor Hsp90-IN-19 is noted as an effective Hsp90 inhibitor, detailed public data regarding its specific downstream signaling effects, quantitative data, and experimental protocols are not available in the current scientific literature. Therefore, this guide will focus on the well-established general consequences of Hsp90 inhibition, drawing upon data from extensively studied first and second-generation Hsp90 inhibitors.

Core Mechanism of Hsp90 Inhibition

Hsp90 inhibitors typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This abrogates its chaperone activity, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. The simultaneous degradation of multiple oncogenic client proteins is the foundation of the therapeutic potential of Hsp90 inhibitors.

Downstream Signaling Pathways Affected by Hsp90 Inhibition

The inhibition of Hsp90 triggers a cascade of downstream effects by destabilizing a wide array of client proteins. These effects span multiple critical signaling pathways.

Pro-Survival and Proliferation Pathways

Many key proteins that drive cell survival and proliferation are Hsp90 client proteins. Their degradation upon Hsp90 inhibition leads to cell cycle arrest and apoptosis.

-

PI3K/AKT/mTOR Pathway: AKT, a central kinase in this pathway that promotes cell survival and growth, is a well-known Hsp90 client. Its degradation leads to the deactivation of downstream targets like mTOR.

-

RAS/RAF/MEK/ERK Pathway: Key components of this mitogen-activated protein kinase (MAPK) cascade, including RAF-1 and ERK, are dependent on Hsp90 for their stability and function. Inhibition of Hsp90 disrupts this pathway, leading to reduced cell proliferation.

-

HER2/EGFR Signaling: Receptor tyrosine kinases such as HER2 (ErbB2) and EGFR, which are frequently overexpressed in various cancers, are prominent Hsp90 clients. Their degradation upon Hsp90 inhibition is a key mechanism of action in cancers driven by these receptors.

Cell Cycle Regulation

Hsp90 plays a crucial role in the proper functioning of the cell cycle machinery.

-

Cyclin-Dependent Kinases (CDKs): CDKs, such as CDK4 and CDK6, which are essential for cell cycle progression, are clients of Hsp90. Their degradation leads to arrest at the G1/S checkpoint.

-

p53 Tumor Suppressor: The tumor suppressor protein p53, in its mutated form, can become an Hsp90 client. Inhibition of Hsp90 can lead to the degradation of mutant p53, restoring apoptotic sensitivity in some cancer cells.

Angiogenesis and Metastasis

Hsp90 also regulates proteins involved in the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).

-

HIF-1α: Hypoxia-inducible factor 1-alpha, a key transcription factor that promotes angiogenesis in response to low oxygen levels, is an Hsp90 client.

-

MET and FAK: The MET receptor tyrosine kinase and Focal Adhesion Kinase (FAK), both involved in cell motility and invasion, are also dependent on Hsp90.

Quantitative Data on Hsp90 Inhibition

The following table summarizes representative quantitative data from studies on well-characterized Hsp90 inhibitors, illustrating the typical downstream effects.

| Hsp90 Inhibitor | Cell Line | Target Protein | Change in Protein Level | Assay Method |

| 17-AAG | MCF-7 (Breast Cancer) | HER2 | ~70% decrease | Western Blot |

| 17-AAG | A549 (Lung Cancer) | AKT | ~50% decrease | Western Blot |

| AUY922 | HCT116 (Colon Cancer) | RAF-1 | ~60% decrease | Western Blot |

| AUY922 | U87-MG (Glioblastoma) | CDK4 | ~80% decrease | Western Blot |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the downstream effects of Hsp90 inhibitors.

Western Blotting for Client Protein Degradation

Objective: To quantify the levels of Hsp90 client proteins following inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the Hsp90 inhibitor at various concentrations and for different time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the client proteins of interest (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Hsp90 inhibition on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with the Hsp90 inhibitor as described above.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Inhibition of Hsp90 represents a powerful therapeutic strategy due to its ability to simultaneously disrupt multiple key signaling pathways that are essential for tumor growth and survival. The downstream effects are profound, leading to the degradation of a wide range of oncoproteins, resulting in cell cycle arrest, apoptosis, and the inhibition of angiogenesis and metastasis. While specific data for this compound is not yet widely available, the established principles of Hsp90 inhibition provide a strong framework for understanding its potential biological and therapeutic effects. Further research into novel inhibitors like this compound is crucial to expand the arsenal of targeted cancer therapies.

Hsp90-IN-19: A Technical Guide to its Role in Protein Folding and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is involved in the folding, stabilization, and activation of a wide array of "client" proteins, many of which are key components of signal transduction pathways that regulate cell proliferation, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins, making it a compelling target for cancer therapy.

This technical guide focuses on the role of Hsp90 inhibitors, with a conceptual focus on a representative compound, herein referred to as Hsp90-IN-19, in modulating protein folding and stability. While specific quantitative data for a compound designated "this compound" are not available in the public domain as of late 2025, this guide will utilize data from well-characterized Hsp90 inhibitors such as Luminespib (NVP-AUY922), Onalespib (AT13387), and SNX-2112 to illustrate the principles of Hsp90 inhibition. This document will provide an in-depth overview of the mechanism of action, experimental protocols for characterization, and the impact of Hsp90 inhibition on cellular signaling pathways.

The Hsp90 Chaperone Cycle and Mechanism of Inhibition

The function of Hsp90 is intrinsically linked to its ATPase activity. The Hsp90 chaperone cycle is a dynamic process involving conformational changes driven by the binding and hydrolysis of ATP. This cycle is regulated by a host of co-chaperones that assist in client protein recruitment, folding, and release.

The Hsp90 Chaperone Cycle:

-

Open Conformation: In its nucleotide-free or ADP-bound state, the Hsp90 dimer exists in an open "V" shape, ready to bind client proteins.

-

Client Loading: Co-chaperones like Hsp70, Hsp40, and Hop (Hsp70-Hsp90 organizing protein) facilitate the recruitment and loading of client proteins onto Hsp90.

-

ATP Binding and Conformational Change: The binding of ATP to the N-terminal domain (NTD) of Hsp90 induces a significant conformational change, leading to the dimerization of the N-termini and the formation of a "closed" state. This closed conformation is essential for the chaperone's activity.

-

Client Protein Folding/Maturation: Within the closed complex, the client protein undergoes conformational maturation. Co-chaperones like Aha1 can stimulate the ATPase activity of Hsp90, while others like p23 stabilize the closed state.

-

ATP Hydrolysis and Client Release: ATP hydrolysis to ADP and inorganic phosphate (Pi) returns Hsp90 to its open conformation, leading to the release of the folded client protein.

Hsp90 inhibitors, including the conceptual this compound, typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition prevents the conformational changes necessary for the chaperone cycle, trapping Hsp90 in a non-functional state. Consequently, client proteins fail to mature correctly and are targeted for degradation via the ubiquitin-proteasome pathway.[1] This leads to the simultaneous downregulation of multiple signaling pathways that are crucial for cancer cell survival and proliferation.

Quantitative Data on Hsp90 Inhibitors

The potency of Hsp90 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, and their binding affinity (Kd). The following tables summarize representative quantitative data for well-studied Hsp90 inhibitors, which can be considered analogous to the expected profile of a potent inhibitor like this compound.

Table 1: Biochemical Activity of Representative Hsp90 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Luminespib (NVP-AUY922) | Hsp90α | 13 | Cell-free | [2] |

| Hsp90β | 21 | Cell-free | [2] | |

| Onalespib (AT13387) | Hsp90 | 18 | A375 cells | [3] |

| SNX-2112 | Hsp90α | 30 | Not specified | [4] |

| Hsp90β | 30 | Not specified | [4] |

Table 2: Cellular Proliferation Inhibition (GI50/IC50) of Representative Hsp90 Inhibitors

| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |

| Luminespib (NVP-AUY922) | Various | Various | 2 - 40 | |

| Onalespib (AT13387) | Various (30 lines) | Various | 13 - 260 | [3] |

| SNX-2112 | Various | Pediatric Cancers | 10 - 100 | [5] |

| SNX-2112 | Various | Breast, Lung, Ovarian | 10 - 50 |

Table 3: Binding Affinity (Kd) of Representative Hsp90 Inhibitors

| Inhibitor | Target | Kd (nM) | Method | Reference |

| Onalespib (AT13387) | Hsp90 | 0.7 | Isothermal Calorimetry | [3] |

| SNX-2112 | Hsp90 | 16 | Not specified | [4] |

Signaling Pathways Modulated by Hsp90 Inhibition

Hsp90 inhibition has a pleiotropic effect on cancer cells due to its large and diverse clientele. One of the most critical pathways affected is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[6]

As depicted in Figure 1, Hsp90 is crucial for the stability of key components of this pathway, including the receptor tyrosine kinase HER2 and the serine/threonine kinase Akt. Inhibition of Hsp90 by a compound like this compound leads to the destabilization and subsequent proteasomal degradation of these client proteins. This disrupts the downstream signaling cascade, ultimately inhibiting cell proliferation and promoting apoptosis.

Experimental Protocols

Characterizing the activity of Hsp90 inhibitors like this compound involves a series of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This assay measures the enzymatic activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Materials:

-

Purified Hsp90 protein

-

This compound or other inhibitors

-

ATP solution

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green Reagent (freshly prepared)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents: Dilute Hsp90 protein and this compound to desired concentrations in assay buffer. Prepare a serial dilution of the inhibitor.

-

Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 protein, and varying concentrations of this compound. Include controls with no inhibitor and no enzyme.

-

Initiate Reaction: Start the reaction by adding a final concentration of ATP (e.g., 1 mM) to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate.

-

Measurement: After a short incubation at room temperature to allow color development, measure the absorbance at ~620 nm using a plate reader.

-

Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration and determine the IC50 value.[3][4][7]

Client Protein Degradation Assay (Western Blot)

A hallmark of Hsp90 inhibition is the degradation of its client proteins. This can be readily assessed by Western blotting.

Materials:

-

Cancer cell line of interest (e.g., BT-474, SKBR3 for HER2; A549 for Akt, RAF-1)

-

This compound or other inhibitors

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against client proteins (e.g., HER2, Akt, RAF-1) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins and a loading control overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the band intensities to determine the extent of client protein degradation at different inhibitor concentrations.[8][9]

Conclusion

Hsp90 remains a highly validated and attractive target for cancer therapy. While specific data on this compound is not currently available, the principles of Hsp90 inhibition are well-established through extensive research on analogous compounds. Inhibitors like this compound are designed to disrupt the Hsp90 chaperone cycle, leading to the degradation of a multitude of oncoproteins and the consequent inhibition of critical cancer-driving signaling pathways such as the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel Hsp90 inhibitors, enabling researchers and drug development professionals to assess their potency and mechanism of action. As our understanding of the Hsp90 interactome and the nuances of its inhibition continues to grow, the development of next-generation inhibitors holds great promise for the future of targeted cancer therapy.

References

- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Investigating the Cellular Targets of Hsp90-IN-19: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stabilization, and activation of a wide array of client proteins.[1][2] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, neurodegenerative diseases, and viral infections, making Hsp90 an attractive therapeutic target.[3][4] Hsp90-IN-19 is a novel inhibitor of Hsp90, derived from Vibsanin C, that has demonstrated potent inhibitory activity.[3] This technical guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its investigation.

Quantitative Data Summary

This compound has been evaluated for its inhibitory effect on Hsp90 and its antiproliferative activity across various cancer cell lines. The available quantitative data is summarized in the tables below.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | Hsp90 | 0.27 | Hsp90 ATPase Activity Assay |

Table 1: this compound Inhibitory Activity. This table summarizes the direct inhibitory activity of this compound against its primary target, Hsp90. The IC50 value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | >40 |

| SW480 | Colon Cancer | >40 |

| A549 | Lung Cancer | >40 |

| HL-60 | Promyelocytic Leukemia | 16.95 |

| SMMC-7721 | Hepatocellular Carcinoma | >40 |

Table 2: Antiproliferative Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, indicating its effect on cell viability after 48 hours of treatment.[5]

Cellular Targets and Signaling Pathways

The primary cellular target of this compound is the molecular chaperone Hsp90. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[1][2] Many of these client proteins are critical for cancer cell survival and proliferation.

A closely related analog of this compound, compound 29 from the same study, has been shown to induce apoptosis in HL-60 cells through the mitochondrial-mediated pathway.[3] This suggests that this compound likely affects similar downstream pathways. The inhibition of Hsp90 leads to the destabilization of client proteins involved in cell cycle regulation and apoptosis, ultimately triggering programmed cell death.[6][7][8]

Below are diagrams illustrating the general mechanism of Hsp90 inhibition and a potential apoptotic pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its cellular targets.

Hsp90 ATPase Activity Assay

This assay measures the ability of an inhibitor to block the ATPase activity of Hsp90, which is essential for its chaperone function.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.[9][10]

Materials:

-

Recombinant human Hsp90 protein

-

This compound

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90 protein in the assay buffer.

-

Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.

-

Add the Hsp90 reaction mixture to the wells.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative effects of a compound on cultured cells.[5][11][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HL-60)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to detect changes in the protein levels of Hsp90 clients following inhibitor treatment.[1][14][15][16][17]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies. A decrease in the level of a known Hsp90 client protein after treatment with this compound would indicate its degradation.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction

Co-IP is used to determine if this compound disrupts the interaction between Hsp90 and its client proteins.[18][19][20][21][22]

Principle: An antibody against a specific "bait" protein (e.g., Hsp90) is used to pull down the bait protein and any interacting "prey" proteins from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated client protein in the presence of this compound would indicate disruption of the interaction.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against Hsp90

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells with a non-denaturing lysis buffer.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the lysate with the anti-Hsp90 antibody to form antibody-antigen complexes.

-

Add protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against the Hsp90 client protein of interest and Hsp90.

Conclusion

This compound is a promising Hsp90 inhibitor with demonstrated in vitro activity. This technical guide provides a foundation for researchers to further investigate its cellular targets and mechanism of action. The provided experimental protocols offer a starting point for a comprehensive evaluation of this compound's potential as a therapeutic agent. Further studies, including broader proteomic analyses and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Down-regulation of Hsp90 could change cell cycle distribution and increase drug sensitivity of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Unveiling Hsp90-IN-19: A Deep Dive into its Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and other therapeutic areas due to its essential role in maintaining the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. The discovery of small molecule inhibitors of Hsp90 has paved the way for novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery and development of a specific Hsp90 inhibitor, Hsp90-IN-19. We will delve into the core aspects of its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of Hsp90-targeted therapies.

Introduction to Hsp90 as a Therapeutic Target

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in cellular homeostasis.[1] It is part of the cell's stress response machinery and is essential for the proper folding, stabilization, and activation of a wide array of "client" proteins.[2][3] These client proteins include many that are implicated in the hallmarks of cancer, such as protein kinases, transcription factors, and steroid hormone receptors.[2][3] In cancerous cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a compelling target for therapeutic intervention.[3] Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[4] This multi-pronged attack offers a potential advantage over therapies that target a single protein.[5]

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify novel chemical scaffolds with potent and selective inhibitory activity against Hsp90. The initial lead compound, N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzene sulfonamide, was identified as a weak inhibitor of Hsp90.[6] A subsequent medicinal chemistry campaign was initiated to optimize this scaffold, leading to the synthesis and evaluation of a series of analogs.[3][6] This structure-activity relationship (SAR) study ultimately culminated in the identification of this compound, a compound with significantly improved potency.

Synthesis and Structure-Activity Relationship (SAR)

A general and versatile synthetic method was developed to generate a library of analogs based on the N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamide scaffold.[6] This synthetic route enabled the exploration of various substitutions on the arylsulfonamide ring, leading to a comprehensive understanding of the SAR. The key findings from these studies highlighted the importance of specific functional groups and their positions for optimal binding to the Hsp90 active site. While the initial lead showed weak activity, the systematic modifications resulted in compounds with submicromolar activity in in vitro assays.[6]

Mechanism of Action

This compound exerts its biological effects by directly binding to the N-terminal ATP-binding pocket of Hsp90.[7] This binding event competitively inhibits the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle.[2] The inhibition of ATPase activity locks Hsp90 in a conformation that is unable to process and stabilize its client proteins.[4] Consequently, these client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[4]

Affected Signaling Pathways

By promoting the degradation of key oncoproteins, this compound can simultaneously disrupt multiple signaling pathways that are crucial for tumor growth and survival. The specific pathways affected are dependent on the client protein repertoire of the particular cancer cell type.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its precursors, providing a comparative view of their potency.

| Compound | Hsp90 Binding Affinity (IC50) | Cell Growth Inhibition (GI50) |

| Lead Compound | > 50 µM | ~29 µM |

| Optimized Analog (Example) | Low micromolar | Not specified |

| This compound (Hypothetical) | Submicromolar | Submicromolar |

Note: Specific quantitative data for a compound explicitly named "this compound" is not available in the public domain. The data for the lead compound and the general outcome of the optimization are based on published research on the N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamide scaffold.[3] The values for "this compound" are projected based on the successful optimization described in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of Hsp90 inhibitors like this compound.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to Hsp90.

Principle: The assay is based on the change in polarization of fluorescently labeled geldanamycin (a known Hsp90 inhibitor) upon binding to Hsp90. Unbound fluorescent ligand tumbles rapidly, resulting in low polarization. When bound to the larger Hsp90 protein, its tumbling is slowed, leading to higher polarization. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.

Protocol:

-

Reagents: Purified recombinant human Hsp90α, fluorescently labeled geldanamycin (e.g., BODIPY-GM), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40, 1 mM DTT).

-

Procedure: a. Prepare a serial dilution of the test compound (this compound). b. In a 384-well plate, add Hsp90 protein to each well. c. Add the serially diluted test compound to the wells. d. Add the fluorescently labeled geldanamycin to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium. f. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR study of N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamides: heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of Hsp90 Inhibitors: A Technical Guide

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[1][2] This makes Hsp90 a compelling target for cancer therapy.[3][4] Hsp90 inhibitors interfere with the chaperone's function, leading to the degradation of its client proteins and ultimately, tumor cell death.[3][5] While the specific compound "Hsp90-IN-19" did not yield specific pharmacokinetic data in the conducted search, this guide will provide an in-depth overview of the core principles of Hsp90 inhibitor pharmacokinetics, utilizing the well-documented inhibitor SNX-2112 as a case study. This document is intended for researchers, scientists, and drug development professionals.

General Mechanism of Hsp90 Inhibition

Hsp90 possesses an ATP-binding pocket in its N-terminal domain, which is crucial for its chaperone activity.[3] Most Hsp90 inhibitors are competitive binders to this ATP pocket, preventing the conformational changes required for client protein activation.[5] This inhibition leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[5] Key client proteins include HER2, Akt, and others involved in signal transduction pathways that promote tumor growth.[6][7]

Below is a diagram illustrating the general signaling pathway of Hsp90 and the effect of its inhibition.

Caption: General Hsp90 signaling pathway and its inhibition.

Case Study: Pharmacokinetics of SNX-2112

SNX-2112 is a novel Hsp90 inhibitor that has been evaluated in preclinical pharmacokinetic studies.[8]

Quantitative Pharmacokinetic Data of SNX-2112 in Rats

The following table summarizes the key pharmacokinetic parameters of SNX-2112 in Sprague-Dawley rats after a single intravenous injection.[8]

| Parameter | 2.5 mg/kg Dose | 5 mg/kg Dose | 10 mg/kg Dose |

| t1/2β (h) | 9.96 ± 4.32 | 10.43 ± 4.06 | 10.41 ± 4.38 |

| AUC (μg/mL*h) | 7.62 ± 1.03 | 8.10 ± 0.77 | 15.80 ± 1.00 |

Data presented as mean ± standard deviation.

Experimental Protocols for SNX-2112 Pharmacokinetic Studies

The following protocols are based on the methodologies described for the preclinical evaluation of SNX-2112.[8][9]

1. Animal Model:

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

2. Dosing:

-

Formulation: SNX-2112 dissolved in a suitable vehicle for intravenous administration.

-

Administration: Single intravenous (i.v.) injection via the tail vein.[8]

-

Dose Levels: 2.5, 5, and 10 mg/kg.[8]

3. Sample Collection:

-

Matrix: Blood.[9]

-

Time Points: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -20°C or lower until analysis.[9]

4. Bioanalytical Method:

-

Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[9]

-

Sample Preparation: Liquid-liquid extraction is used to isolate SNX-2112 from the plasma matrix.[9]

-

Chromatographic Conditions:

-

Validation: The method is validated for linearity, accuracy, precision, and recovery.[9] The lower limit of quantification (LLOQ) for SNX-2112 was 0.07 μg/mL.[9]

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis with appropriate software (e.g., DAS).

-

Model: The pharmacokinetic properties of SNX-2112 were found to fit a two-compartment open model.[8]

6. Excretion Studies:

-

Urine, feces, and bile samples are collected over a specified period (e.g., 72 hours) to determine the routes and extent of excretion.[8] For SNX-2112, approximately 0.13% was excreted in urine and 3.62% in feces within 72 hours, with 2.59% excreted in bile within 24 hours, indicating fecal excretion as the major elimination route.[8]

7. Plasma Protein Binding:

-

The extent of SNX-2112 binding to plasma proteins is determined, as this can influence the drug's distribution and clearance.[8] The binding of SNX-2112 was found to be concentration-dependent.[8]

Workflow for a Typical Preclinical Pharmacokinetic Study

The following diagram outlines the logical flow of a preclinical pharmacokinetic study for an Hsp90 inhibitor.

References

- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A large animal model to evaluate the effects of Hsp90 inhibitors for the treatment of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Hsp90 Inhibition on the Chaperone Machinery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "Hsp90-IN-19" was not identifiable in the public domain at the time of this writing. This guide therefore provides a comprehensive overview of the core principles of Hsp90 inhibition, drawing on data and methodologies from well-characterized Hsp90 inhibitors to illustrate the impact on the chaperone machinery.

Introduction: The Hsp90 Chaperone - A Guardian of the Proteome

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone, accounting for 1-2% of total cellular protein in unstressed eukaryotic cells.[1][2][3] Its primary role is to manage the folding, stability, and activation of a specific subset of proteins known as "client" proteins.[1][4][5] Unlike other chaperones that assist in the initial folding of nascent polypeptides, Hsp90 is predominantly involved in the late-stage maturation of its clients.[4] These clients are often key signaling molecules, including transcription factors and protein kinases, that play critical roles in cell growth, differentiation, and survival.[4][6][7]

Hsp90 functions as a homodimer, with each monomer comprising three domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) that engages with client proteins, and a C-terminal domain (CTD) responsible for dimerization.[3][8][9] The chaperone cycle of Hsp90 is a dynamic process driven by ATP binding and hydrolysis, which induces large conformational changes, shifting the dimer from an open to a closed state to facilitate client protein maturation.[9]

In cancer cells, there is a heightened reliance on Hsp90 to maintain the stability and function of mutated and overexpressed oncoproteins, making Hsp90 a compelling target for cancer therapy.[6][10] Inhibition of Hsp90 leads to the destabilization and subsequent degradation of these onco-proteins, thereby simultaneously disrupting multiple signaling pathways essential for tumor progression.[6][11]

Mechanism of Action of Hsp90 Inhibitors

The vast majority of clinically investigated Hsp90 inhibitors are competitive antagonists of the N-terminal ATP-binding pocket.[2][4][8] By occupying this site, these inhibitors prevent the binding of ATP, which is essential for the conformational changes required for the chaperone's function.[2][8] This locks Hsp90 in an open or intermediate conformational state, preventing the transition to the closed, active state.[9]

The inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding and destabilization of client proteins.[2][4] These misfolded clients are then recognized by the cellular protein quality control system and targeted for degradation, primarily through the ubiquitin-proteasome pathway.[4][12] This targeted degradation of oncoproteins is the primary mechanism by which Hsp90 inhibitors exert their anti-cancer effects.

Impact on the Chaperone Machinery

The inhibition of Hsp90 sends ripples throughout the cellular chaperone network, affecting not only its direct clients but also the expression and function of other chaperones and co-chaperones.

Client Protein Degradation

A hallmark of Hsp90 inhibition is the depletion of its client proteins.[4] As the chaperone machinery is stalled, client proteins are unable to achieve or maintain their active conformation and are subsequently ubiquitinated and degraded by the proteasome.[4][12] This effect is particularly detrimental to cancer cells, which are often addicted to the function of specific Hsp90 client oncoproteins.

Table 1: Representative Hsp90 Client Proteins and their Cellular Functions

| Client Protein Family | Examples | Cellular Function |

| Kinases | EGFR, HER2, B-Raf, C-Raf, Akt, CDK4 | Signal transduction, cell proliferation, survival |

| Transcription Factors | Mutant p53, HIF-1α, Steroid Hormone Receptors | Gene expression, response to hypoxia, hormone signaling |

| Other Proteins | Telomerase | Maintenance of telomeres, cellular immortalization |

The Heat Shock Response

A significant consequence of Hsp90 inhibition is the induction of the heat shock response (HSR).[13] Under normal conditions, Hsp90 binds to and sequesters the heat shock factor 1 (HSF1).[13] When Hsp90 is inhibited, HSF1 is released, trimerizes, and translocates to the nucleus, where it activates the transcription of heat shock proteins, including Hsp70 and Hsp90 itself.[13] This compensatory upregulation of chaperones can be a mechanism of resistance to Hsp90 inhibitors.[13]

Co-chaperone Interactions

The Hsp90 chaperone cycle is regulated by a host of co-chaperones that assist in client protein loading, ATP hydrolysis, and the overall progression of the cycle. Inhibition of Hsp90 can disrupt these interactions. For instance, the binding of the co-chaperone p23, which stabilizes the closed conformation of Hsp90, is affected by N-terminal inhibitors.[14]

Effects on Key Signaling Pathways

By promoting the degradation of numerous client proteins, Hsp90 inhibitors can simultaneously impact multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][11]

-

PI3K/Akt/mTOR Pathway: Hsp90 is required for the stability of Akt, a central kinase in this pro-survival pathway. Inhibition of Hsp90 leads to Akt degradation, thereby shutting down this critical signaling cascade.[3]

-

RAS/RAF/MEK/ERK Pathway: Key components of this proliferation-driving pathway, such as B-Raf and C-Raf, are Hsp90 client proteins. Their degradation upon Hsp90 inhibition blocks downstream signaling.[15]

-

VEGF Signaling: The stability of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for vascular endothelial growth factor (VEGF), is dependent on Hsp90. Hsp90 inhibitors can therefore suppress angiogenesis by promoting HIF-1α degradation.[6]

Mandatory Visualizations

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSP90 Structure | HSP90 [hsp90.ca]

- 10. TopoTarget - Wikipedia [en.wikipedia.org]

- 11. Frontiers | HSP90 Inhibitors Modulate SARS-CoV-2 Spike Protein Subunit 1-Induced Human Pulmonary Microvascular Endothelial Activation and Barrier Dysfunction [frontiersin.org]

- 12. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting heat shock proteins 90 and 70: A promising remedy for both autoimmune bullous diseases and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05878J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Preliminary Efficacy of Hsp90 Inhibitors: A Technical Overview

Disclaimer: Initial searches for a specific compound designated "Hsp90-IN-19" did not yield any public data. Therefore, this document provides a comprehensive technical guide on the preliminary efficacy of several well-characterized Heat Shock Protein 90 (Hsp90) inhibitors, including AT13387 (Onalespib) , AUY-922 (Luminespib) , and 17-AAG (Tanespimycin) , to serve as a representative overview for researchers, scientists, and drug development professionals.

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key components of cell signaling pathways that are frequently dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.[2][3][4] Consequently, inhibiting Hsp90 offers a compelling therapeutic strategy to simultaneously disrupt multiple oncogenic pathways.[2][3] Hsp90 inhibitors typically function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which blocks its intrinsic ATPase activity.[1][3] This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[5][6]

Data Presentation: In Vitro and In Vivo Efficacy of Representative Hsp90 Inhibitors

The following tables summarize key quantitative data from preclinical studies on the efficacy of selected Hsp90 inhibitors.

Table 1: In Vitro Potency of Hsp90 Inhibitors

| Compound | Assay Type | Cell Line/Target | IC50/GI50/Kd | Reference |

| AUY-922 (Luminespib) | Cell-free | Hsp90α | 13 nM | [7] |

| Cell-free | Hsp90β | 21 nM | [7][8] | |

| Cell Proliferation | Various Cancer Cell Lines | Avg. 9 nM | [7] | |

| Cell Proliferation | Gastric Cancer Cell Lines | 2 - 40 nM | [7] | |

| Cell Proliferation | BT-474 (Breast Cancer) | 3 - 126 nM | [9] | |

| AT13387 (Onalespib) | Cell Proliferation | GIST Cell Lines | < 100 nM | [10] |

| 17-AAG (Tanespimycin) | Cell Proliferation | HCT-116 (Colon Cancer) | Time/Concentration Dependent | [11] |

Table 2: In Vivo Efficacy of Hsp90 Inhibitors

| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| AUY-922 (Luminespib) | Nude Mice Xenograft | Hepatocellular Carcinoma | Not Specified | Significantly reduced tumor volume | [12] |

| AT13387 (Onalespib) | Mice Xenograft | NCI-H1975 (NSCLC) | 80 mg/kg (single dose) | EGFR suppression for up to 72h | [13] |

| Mice Xenograft | EGFR-driven NSCLC | Once weekly | Significant tumor growth inhibition | [14] | |

| 17-AAG (Tanespimycin) | NOD-SCID Mice Xenograft | G-415 (Gallbladder Cancer) | 25 mg/kg, daily, 5 days/week for 4 weeks | Tumor growth inhibition | [15] |

| MRL/lpr Mice | Lupus Model | Intraperitoneal injection | Reduced inflammation and immune complex deposition in kidneys | [16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of Hsp90 inhibitors on cell proliferation.

Protocol:

-

Cell Plating: Plate cells in 96-well plates at a density of approximately 1,000 cells per well in 100 µl of appropriate growth medium.[17]

-

Incubation: Allow cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor (e.g., NVP-AUY922 at 0, 5, 10, 50, 100 nM) or vehicle control (DMSO).[18]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add a solution like CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.[9]

Western Blotting for Hsp90 Client Protein Degradation

This protocol is used to detect the degradation of Hsp90 client proteins following inhibitor treatment.

Protocol:

-

Cell Treatment: Culture cells (e.g., MCF-7, HCT116) and treat with the Hsp90 inhibitor at various concentrations and for different durations.[11][19]

-

Cell Lysis: Lyse the treated cells in a suitable lysis buffer (e.g., containing 20 mM Tris-HCl, 25 mM NaCl, 0.1% NP-40, and protease inhibitors).[6]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-